molecular formula C10H11ClF3NO B13154718 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B13154718
M. Wt: 253.65 g/mol
InChI Key: BXICBEGHRKQLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound with a molecular formula of C10H11ClF3NO It is a cyclopropane derivative with a trifluoromethoxyphenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce various substituted cyclopropane derivatives.

Scientific Research Applications

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It is used in studies of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.

Biological Activity

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Molecular Formula : C10H11ClF3NO
Molecular Weight : 253.65 g/mol
IUPAC Name : 2-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine; hydrochloride
CAS Number : 1235439-02-7

Structural Characteristics

PropertyValue
InChI Key BXICBEGHRKQLTP-UHFFFAOYSA-N
Canonical SMILES C1C(C1N)C2=CC=CC=C2OC(F)(F)F.Cl
Physical Form Powder
Storage Conditions -10°C

Synthesis

The synthesis of this compound typically involves several steps:

  • Cyclopropanation Reaction : Formation of the cyclopropane ring through a reaction involving an alkene and a carbene precursor.
  • Suzuki-Miyaura Coupling Reaction : Introduction of the trifluoromethoxyphenyl group using a boronic acid derivative.
  • Amination Reaction : Nucleophilic substitution to introduce the amine group.
  • Formation of Hydrochloride Salt : Finalization by reacting the amine with hydrochloric acid.

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethoxy group, which enhances lipophilicity and metabolic stability. This allows it to effectively interact with biological membranes and proteins. The amine group facilitates hydrogen bonding and ionic interactions with target molecules, influencing their activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Studies suggest that compounds with similar structures may influence neurotransmitter systems involved in mood regulation.
  • Anticancer Properties : Preliminary investigations indicate potential cytotoxic effects against certain cancer cell lines, though further studies are required to elucidate these mechanisms.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study published in Frontiers in Pharmacology explored the effects of similar cyclopropane derivatives on serotonin receptors, suggesting that modifications in the trifluoromethoxy group could enhance binding affinity and efficacy as antidepressants .

Case Study 2: Cytotoxicity Assessment

Research conducted on various fluorinated compounds demonstrated that those with similar structural motifs exhibited significant cytotoxicity in vitro against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 3: Neuroprotective Mechanisms

A recent review highlighted the neuroprotective potential of organofluorine compounds, indicating that derivatives like this compound could mitigate oxidative damage in neuronal cells, potentially through modulation of antioxidant pathways .

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-4-2-1-3-6(9)7-5-8(7)14;/h1-4,7-8H,5,14H2;1H

InChI Key

BXICBEGHRKQLTP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=CC=C2OC(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.